molecular formula C10H11N3O2S B14296687 methyl N-benzoyl-N'-carbamoylcarbamimidothioate CAS No. 121032-67-5

methyl N-benzoyl-N'-carbamoylcarbamimidothioate

Cat. No.: B14296687
CAS No.: 121032-67-5
M. Wt: 237.28 g/mol
InChI Key: XHDWDCNXVAFEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-benzoyl-N’-carbamoylcarbamimidothioate is a chemical compound with the molecular formula C10H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a carbamoyl group, and a carbamimidothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzoyl-N’-carbamoylcarbamimidothioate typically involves the reaction of benzoyl chloride with methyl carbamoylcarbamimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-N’-carbamoylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-benzoyl-N’-carbamoylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and carbamoyl groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation. This mechanism is similar to that of other benzimidazole derivatives, which interfere with cellular processes by binding to tubulin and preventing its assembly into microtubules .

Comparison with Similar Compounds

Methyl N-benzoyl-N’-carbamoylcarbamimidothioate can be compared with other similar compounds, such as:

    Methyl N-(N-benzoylcarbamoyl)carbamate: Similar structure but lacks the thioate group.

    Methyl N-(1-naphthyl)carbamate: Contains a naphthyl group instead of a benzoyl group.

    Methyl N-(2,4,5-trichlorophenyl)carbamate: Contains a trichlorophenyl group instead of a benzoyl group.

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

121032-67-5

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl N-benzoyl-N'-carbamoylcarbamimidothioate

InChI

InChI=1S/C10H11N3O2S/c1-16-10(13-9(11)15)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15)

InChI Key

XHDWDCNXVAFEPS-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC(=O)N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.